molecular formula C16H27N3O2 B11841457 tert-Butyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane-1-carboxylate

tert-Butyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane-1-carboxylate

Cat. No.: B11841457
M. Wt: 293.40 g/mol
InChI Key: FGBRHWUUNRCKQV-UHFFFAOYSA-N
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Description

tert-Butyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane-1-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a tert-butyl group, a pyrazole ring, and an azepane ring. The presence of these functional groups makes it a valuable compound in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Introduction of the Azepane Ring: The azepane ring is introduced through a series of reactions involving the formation of carbon-nitrogen bonds.

    Attachment of the tert-Butyl Group: The tert-butyl group is attached to the nitrogen atom of the azepane ring using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

tert-Butyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

tert-Butyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane-1-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate: Similar in structure but with different functional groups.

    tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Contains an indole ring instead of an azepane ring.

    1-Boc-pyrazole-4-boronic acid pinacol ester: Contains a boronic acid ester group instead of an azepane ring.

Properties

Molecular Formula

C16H27N3O2

Molecular Weight

293.40 g/mol

IUPAC Name

tert-butyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane-1-carboxylate

InChI

InChI=1S/C16H27N3O2/c1-11-14(12(2)18-17-11)13-9-7-6-8-10-19(13)15(20)21-16(3,4)5/h13H,6-10H2,1-5H3,(H,17,18)

InChI Key

FGBRHWUUNRCKQV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C)C2CCCCCN2C(=O)OC(C)(C)C

Origin of Product

United States

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